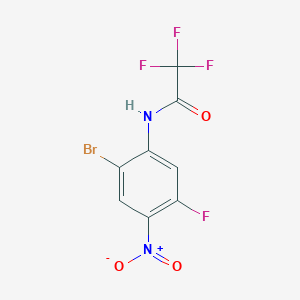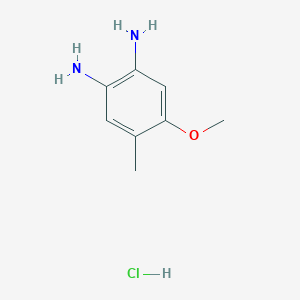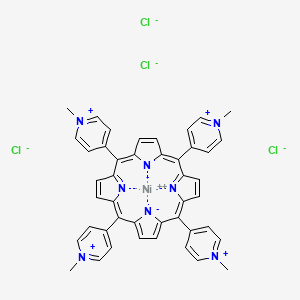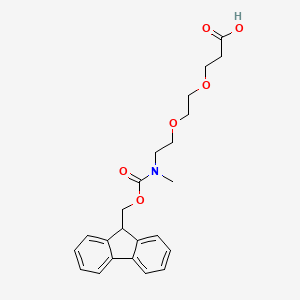
Fmoc-NMe-PEG2-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-methyl-N-amido-polyethylene glycol-2-acid: is a derivative of polyethylene glycol that contains a fluorenylmethyloxycarbonyl-protected amine and a terminal carboxylic acid . The hydrophilic polyethylene glycol spacer increases solubility in aqueous media . The fluorenylmethyloxycarbonyl group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-methyl-N-amido-polyethylene glycol-2-acid typically involves the following steps:
Protection of the Amine Group: The amine group is protected using fluorenylmethyloxycarbonyl chloride or fluorenylmethyloxycarbonyl-succinimidyl carbonate.
Formation of the Polyethylene Glycol Spacer: The polyethylene glycol spacer is introduced through a series of ethoxylation reactions.
Introduction of the Terminal Carboxylic Acid: The terminal carboxylic acid is introduced by reacting the polyethylene glycol derivative with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods: Industrial production of Fmoc-N-methyl-N-amido-polyethylene glycol-2-acid involves large-scale synthesis using automated solid-phase peptide synthesis techniques . These methods utilize microwave-assisted peptide synthesis to reduce reaction times and improve product yields .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The fluorenylmethyloxycarbonyl group can be removed under basic conditions, such as with piperidine in dimethylformamide.
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form stable amide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Amide Bond Formation: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide.
Major Products:
Deprotection: Free amine.
Amide Bond Formation: Stable amide bonds.
Scientific Research Applications
Chemistry: Fmoc-N-methyl-N-amido-polyethylene glycol-2-acid is used as a linker in solid-phase peptide synthesis to improve the solubility of peptides in aqueous media .
Biology: In biological research, it is used to modify peptides and proteins to enhance their solubility and stability .
Medicine: In medicinal chemistry, it is employed in the development of drug delivery systems due to its ability to increase the solubility and bioavailability of therapeutic agents .
Industry: In the industrial sector, it is used in the synthesis of biocompatible materials and hydrogels for various applications .
Mechanism of Action
The mechanism of action of Fmoc-N-methyl-N-amido-polyethylene glycol-2-acid involves the deprotection of the fluorenylmethyloxycarbonyl group under basic conditions to release the free amine . This free amine can then participate in further conjugation reactions to form stable amide bonds with primary amine groups . The polyethylene glycol spacer enhances the solubility of the compound in aqueous media, facilitating its use in various applications .
Comparison with Similar Compounds
- Fmoc-N-methyl-N-amido-polyethylene glycol-3-acid
- Fmoc-N-methyl-N-amido-polyethylene glycol-4-acid
- Fmoc-N-methyl-N-amido-polyethylene glycol-5-acid
Uniqueness: Fmoc-N-methyl-N-amido-polyethylene glycol-2-acid is unique due to its specific polyethylene glycol spacer length, which provides an optimal balance between solubility and reactivity . This makes it particularly suitable for applications requiring high solubility in aqueous media and efficient conjugation reactions .
Properties
IUPAC Name |
3-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO6/c1-24(11-13-29-15-14-28-12-10-22(25)26)23(27)30-16-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,21H,10-16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMIEOCTHKTICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCOCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
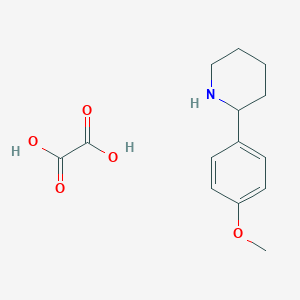

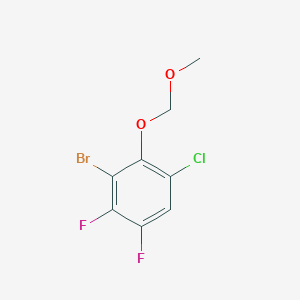

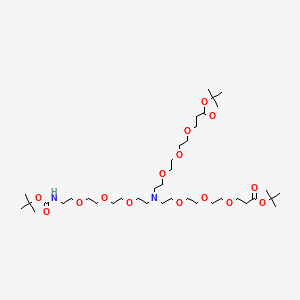
![2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B8133530.png)
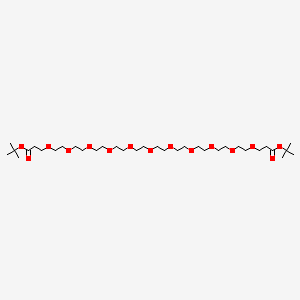
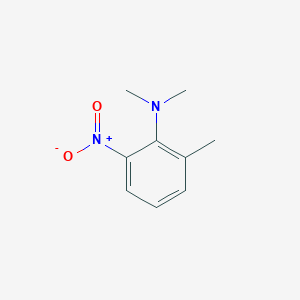
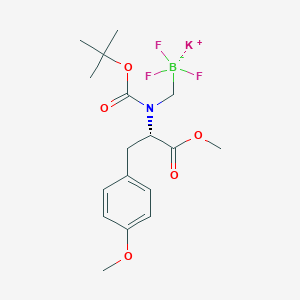
![3-Chloro-6-hydroxy-[1,5]naphthyridine-4-carboxylic acid](/img/structure/B8133548.png)

